

# Spectral Analysis of 2-(2-(Allyloxy)ethoxy)ethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(2-(Allyloxy)ethoxy)ethanol

Cat. No.: B084680

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This technical guide provides a comprehensive overview of the spectral data for **2-(2-(Allyloxy)ethoxy)ethanol** (CAS No. 15075-50-0), a diether of diethylene glycol. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available spectral data for **2-(2-(Allyloxy)ethoxy)ethanol**. While complete experimental spectra are not publicly available in all cases, the following data has been aggregated from various spectroscopic databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

Detailed experimental <sup>1</sup>H NMR data for **2-(2-(Allyloxy)ethoxy)ethanol** is not readily available in public spectral databases. However, based on the chemical structure, the following proton environments are expected, with estimated chemical shifts.

Protons	Chemical Shift (ppm, estimated)	Multiplicity	Integration
=CH <sub>2</sub>	5.20 - 5.35	m	2H
-CH=	5.85 - 6.00	m	1H
-O-CH <sub>2</sub> -CH=	~4.0	d	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	3.60 - 3.75	m	4H
HO-CH <sub>2</sub> -	~3.70	t	2H
-CH <sub>2</sub> -OH	~2.5 (broad s)	s	1H
-O-CH <sub>2</sub> -CH <sub>2</sub> -OH	3.55 - 3.65	m	4H

<sup>13</sup>C NMR (Carbon-13 NMR):

A <sup>13</sup>C NMR spectrum for **2-(2-(Allyloxy)ethoxy)ethanol** is indicated to be available in the SpectraBase database.<sup>[1]</sup> The expected chemical shifts are outlined below based on the structure.

Carbon	Chemical Shift (ppm, estimated)
=CH <sub>2</sub>	~117
-CH=	~135
-O-CH <sub>2</sub> -CH=	~72
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (allyl side)	~70
-O-CH <sub>2</sub> -CH <sub>2</sub> -OH (ethanolic side)	~70
HO-CH <sub>2</sub> -	~61

## Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound.<sup>[1]</sup> The characteristic absorption bands are expected to be:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3600 - 3200	Strong, Broad
C-H stretch (alkene)	3100 - 3000	Medium
C-H stretch (alkane)	3000 - 2850	Strong
C=C stretch (alkene)	1650 - 1630	Medium
C-O stretch (ether and alcohol)	1150 - 1050	Strong

## Mass Spectrometry (MS)

GC-MS data for **2-(2-(Allyloxy)ethoxy)ethanol** is available from the NIST Mass Spectrometry Data Center.<sup>[1]</sup>

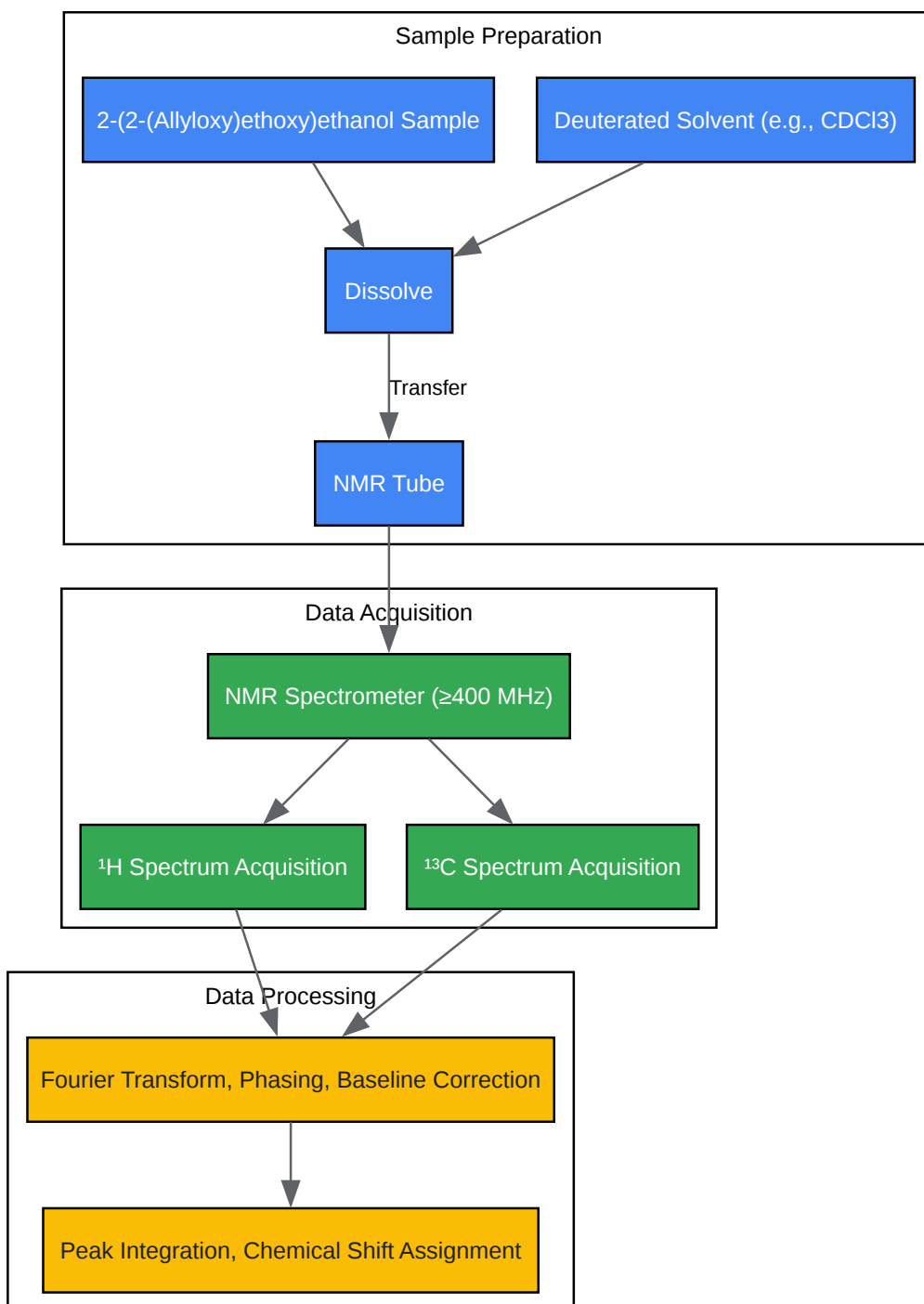
m/z	Relative Abundance	Fragment
Top Peak: 45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
2nd Highest: 41	Medium	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
3rd Highest: 39	Medium	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not publicly available. However, the following provides generalized methodologies for obtaining NMR, IR, and MS spectra for a liquid diether alcohol like **2-(2-(Allyloxy)ethoxy)ethanol**.

## NMR Spectroscopy

A standard approach for obtaining high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and acquiring the data on a 400 MHz or higher field NMR spectrometer.

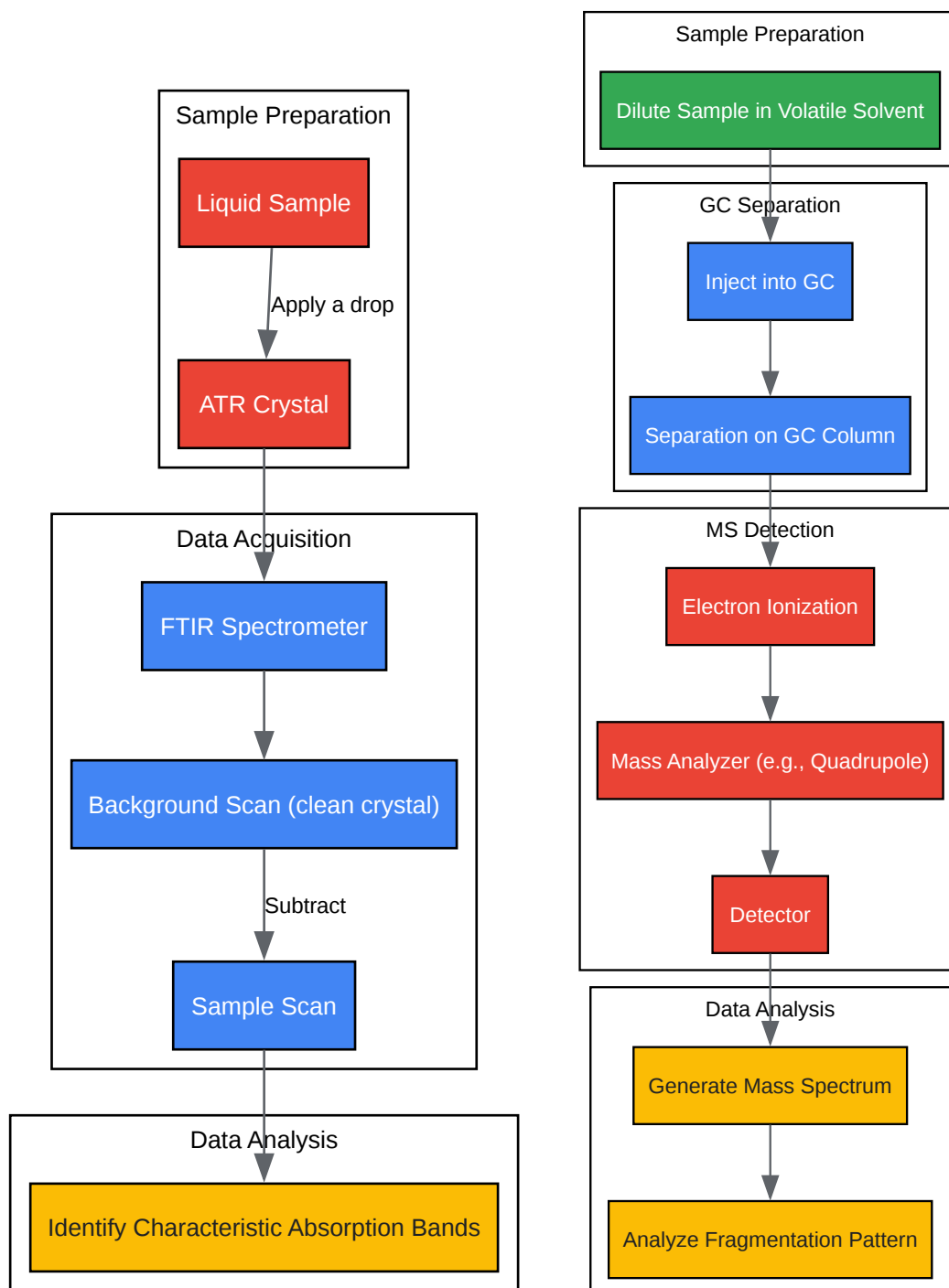


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*NMR Experimental Workflow*

## Infrared (IR) Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) or transmission FTIR are common techniques. ATR-FTIR is often preferred for its minimal sample preparation.



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## References

- 1. 2-(2-(Allyloxy)ethoxy)ethanol | C<sub>7</sub>H<sub>14</sub>O<sub>3</sub> | CID 84777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)